molecular formula C20H18BrN3O2 B10948675 (2E)-N-(1-benzyl-1H-pyrazol-3-yl)-3-(3-bromo-4-methoxyphenyl)prop-2-enamide

(2E)-N-(1-benzyl-1H-pyrazol-3-yl)-3-(3-bromo-4-methoxyphenyl)prop-2-enamide

Cat. No.: B10948675
M. Wt: 412.3 g/mol
InChI Key: IVPGIWSQLLLWOY-CSKARUKUSA-N
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Description

(E)-N-(1-BENZYL-1H-PYRAZOL-3-YL)-3-(3-BROMO-4-METHOXYPHENYL)-2-PROPENAMIDE is a synthetic organic compound that belongs to the class of propenamides. This compound features a pyrazole ring substituted with a benzyl group and a propenamide chain substituted with a bromo-methoxyphenyl group. The (E)-configuration indicates the specific geometric isomerism around the double bond in the propenamide chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(1-BENZYL-1H-PYRAZOL-3-YL)-3-(3-BROMO-4-METHOXYPHENYL)-2-PROPENAMIDE typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole

Properties

Molecular Formula

C20H18BrN3O2

Molecular Weight

412.3 g/mol

IUPAC Name

(E)-N-(1-benzylpyrazol-3-yl)-3-(3-bromo-4-methoxyphenyl)prop-2-enamide

InChI

InChI=1S/C20H18BrN3O2/c1-26-18-9-7-15(13-17(18)21)8-10-20(25)22-19-11-12-24(23-19)14-16-5-3-2-4-6-16/h2-13H,14H2,1H3,(H,22,23,25)/b10-8+

InChI Key

IVPGIWSQLLLWOY-CSKARUKUSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)NC2=NN(C=C2)CC3=CC=CC=C3)Br

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)NC2=NN(C=C2)CC3=CC=CC=C3)Br

Origin of Product

United States

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